molecular formula C17H24F2N4O3 B12264876 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine

Cat. No.: B12264876
M. Wt: 370.4 g/mol
InChI Key: LIHMAZVQSQKMRS-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine is a complex organic compound that features a piperidine moiety, which is a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine typically involves multiple steps. One common method starts with the preparation of 4,4-difluoropiperidine, which is then reacted with other intermediates to form the final compound. For instance, 4,4-difluoropiperidine can be synthesized by reacting t-butyl 4,4-difluoro-1-piperidinecarboxylate with trifluoroacetic acid in dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine is unique due to its specific structure, which includes both a piperidine and a pyrimidine moiety. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H24F2N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C17H24F2N4O3/c1-25-13-11-14(26-2)21-16(20-13)23-7-3-12(4-8-23)15(24)22-9-5-17(18,19)6-10-22/h11-12H,3-10H2,1-2H3

InChI Key

LIHMAZVQSQKMRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F)OC

Origin of Product

United States

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